19(R)-Hydroxy prostaglandin F2alpha
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Overview
Description
19(R)-Hydroxy prostaglandin F2alpha, also known as 9S,11R,15S,19R-tetrahydroxy-5Z,13E-prostadienoic acid, is a metabolite of Prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They have diverse hormone-like effects in animals. This compound is particularly influential in regulating placental function, which is vital for fetal development and successful pregnancy outcomes.
Mechanism of Action
Target of Action
The primary target of 19®-Hydroxy prostaglandin F2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family and is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
19®-Hydroxy prostaglandin F2alpha interacts with its target, the FP receptor, to promote the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
The compound is a part of the eicosanoid class of fatty acids . Eicosanoids, including prostaglandin (PG) E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner .
Pharmacokinetics
The compound’s molecular weight of 37048 and its logP value of 316 suggest that it may have good bioavailability, as these properties are within the range typically associated with good absorption and distribution in the body.
Result of Action
The action of 19®-Hydroxy prostaglandin F2alpha results in the promotion of cardiac myocyte hypertrophy and cardiac growth . This is achieved through the upregulation of c-fos, ANF, and alpha-skeletal actin expression in cardiomyocytes .
Biochemical Analysis
Biochemical Properties
19®-Hydroxy prostaglandin F2alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is an ω-1 hydroxylase metabolite of PGF2α found in human semen .
Cellular Effects
The effects of 19®-Hydroxy prostaglandin F2alpha on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, through the FP receptor, PGF2α promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Molecular Mechanism
The mechanism of action of 19®-Hydroxy prostaglandin F2alpha is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 19®-Hydroxy prostaglandin F2alpha change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 19®-Hydroxy prostaglandin F2alpha vary with different dosages in animal models .
Metabolic Pathways
19®-Hydroxy prostaglandin F2alpha is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
19®-Hydroxy prostaglandin F2alpha is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 19®-Hydroxy prostaglandin F2alpha and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 19(R)-Hydroxy prostaglandin F2alpha can be achieved through a unified strategy involving chemoenzymatic total synthesis. This method includes several key steps such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction. These steps are crucial for setting the critical stereochemical configurations under mild conditions . Industrial production methods often involve the use of biocatalysis to ensure high stereoselectivity and efficiency.
Chemical Reactions Analysis
19(R)-Hydroxy prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
19(R)-Hydroxy prostaglandin F2alpha has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: It plays a role in regulating placental function and fetal development.
Medicine: It has potential therapeutic applications in cardiovascular diseases, as it interacts with the Prostaglandin F2alpha receptor, which is involved in blood pressure regulation and atherosclerosis.
Industry: It is used in the production of various prostaglandin analogs for research and therapeutic purposes.
Comparison with Similar Compounds
19(R)-Hydroxy prostaglandin F2alpha is part of the prostanoid family, which includes natural prostaglandins and prostaglandin-like compounds such as prostacyclins and thromboxanes . Similar compounds include:
Prostaglandin F2alpha: The parent compound from which this compound is derived.
Prostaglandin E2: Another prostaglandin with different physiological effects.
Prostacyclin: A compound with potent vasodilatory and anti-aggregatory properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biological activities compared to other prostaglandins .
Properties
CAS No. |
64625-53-2 |
---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/t14-,15+,16-,17-,18+,19-/m1/s1 |
InChI Key |
UBWZMPMLSDJDSU-MJJLTSLDSA-N |
Isomeric SMILES |
C[C@H](CCC[C@@H](C=C[C@H]1[C@@H](C[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O)O)O |
SMILES |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |
Synonyms |
19(R)-hydroxy PGF2α |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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